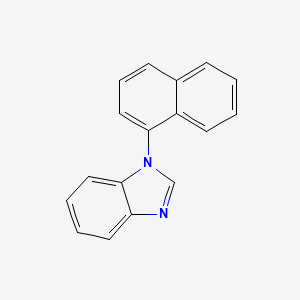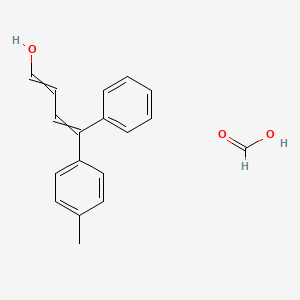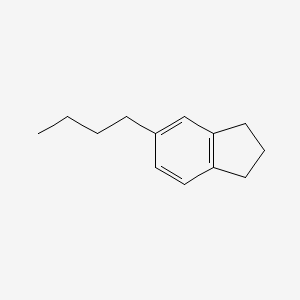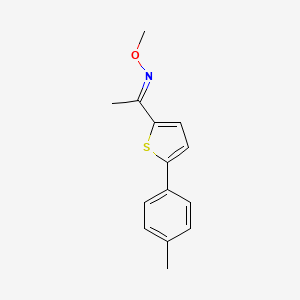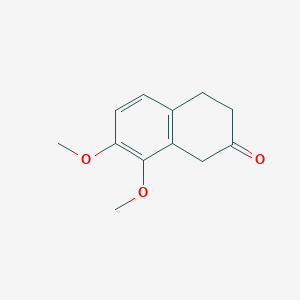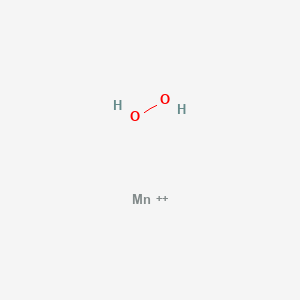
Hydrogen peroxide;manganese(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen peroxide;manganese(2+) is a compound that involves the interaction between hydrogen peroxide (H₂O₂) and manganese ions (Mn²⁺). Hydrogen peroxide is a well-known oxidizing agent, while manganese ions can act as catalysts in various chemical reactions. This combination is particularly significant in catalysis and oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogen peroxide can be synthesized through the anthraquinone process, which involves the hydrogenation of anthraquinone followed by oxidation to produce hydrogen peroxide. Manganese ions can be introduced into the system by dissolving manganese salts, such as manganese sulfate (MnSO₄), in water.
Industrial Production Methods
Industrially, hydrogen peroxide is produced using the anthraquinone process, which is efficient and scalable. Manganese ions are typically added in the form of manganese dioxide (MnO₂) or manganese sulfate (MnSO₄) to catalyze various reactions involving hydrogen peroxide.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Hydrogen peroxide acts as an oxidizing agent, converting substances to higher oxidation states.
Reduction: In some reactions, hydrogen peroxide can be reduced to water.
Decomposition: Hydrogen peroxide decomposes into water and oxygen, especially in the presence of catalysts like manganese dioxide.
Common Reagents and Conditions
Catalysts: Manganese dioxide (MnO₂) is commonly used to catalyze the decomposition of hydrogen peroxide.
Conditions: Reactions typically occur under mild conditions, but the presence of catalysts can significantly accelerate the reaction rates.
Major Products
Water (H₂O): A common product when hydrogen peroxide is reduced.
Oxygen (O₂): Produced during the decomposition of hydrogen peroxide.
Aplicaciones Científicas De Investigación
Chemistry
Hydrogen peroxide;manganese(2+) is used in various oxidation reactions, including the synthesis of organic compounds and the degradation of pollutants.
Biology
In biological systems, manganese peroxidase enzymes utilize hydrogen peroxide to oxidize manganese ions, which play a role in lignin degradation and other metabolic processes.
Medicine
Hydrogen peroxide is used as a disinfectant and antiseptic. Manganese ions are essential trace elements in the human body, involved in enzyme function and bone formation.
Industry
The combination is used in the paper and pulp industry for bleaching processes and in wastewater treatment to degrade organic pollutants.
Mecanismo De Acción
Hydrogen peroxide decomposes into water and oxygen in the presence of manganese dioxide, which acts as a catalyst. The manganese ions facilitate the breakdown of hydrogen peroxide by lowering the activation energy required for the reaction. This process involves the transfer of electrons and the formation of reactive oxygen species, which can oxidize various substrates.
Comparación Con Compuestos Similares
Similar Compounds
Potassium permanganate (KMnO₄): A strong oxidizing agent used in similar oxidation reactions.
Sodium percarbonate (Na₂CO₃·1.5H₂O₂): A compound that releases hydrogen peroxide upon dissolution in water.
Uniqueness
Hydrogen peroxide;manganese(2+) is unique due to its catalytic properties and the ability to generate reactive oxygen species efficiently. Unlike potassium permanganate, which is a strong oxidizer, hydrogen peroxide can act as both an oxidizing and reducing agent, providing versatility in various chemical reactions.
Propiedades
Número CAS |
90342-66-8 |
|---|---|
Fórmula molecular |
H2MnO2+2 |
Peso molecular |
88.953 g/mol |
Nombre IUPAC |
hydrogen peroxide;manganese(2+) |
InChI |
InChI=1S/Mn.H2O2/c;1-2/h;1-2H/q+2; |
Clave InChI |
YVSYAAJJSNYBHW-UHFFFAOYSA-N |
SMILES canónico |
OO.[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


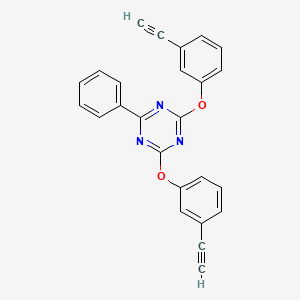
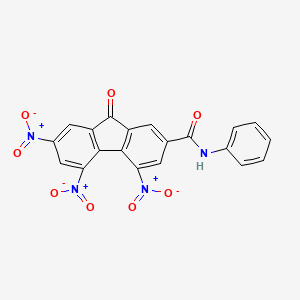
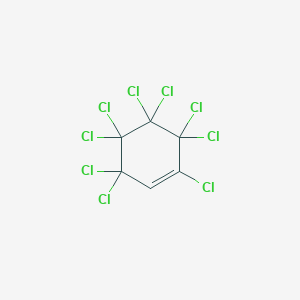
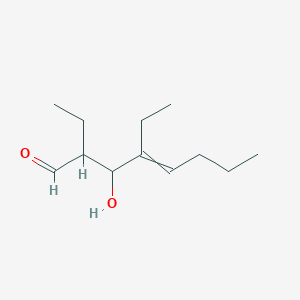
![7-Bromo-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14357326.png)
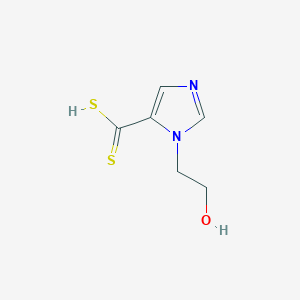
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)

![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
